molecular formula C8H9NO2 B2668232 1-Cyanospiro[2.3]hexane-1-carboxylic acid CAS No. 2166768-89-2

1-Cyanospiro[2.3]hexane-1-carboxylic acid

Cat. No.: B2668232
CAS No.: 2166768-89-2
M. Wt: 151.165
InChI Key: PXIJMTGMNHOMET-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Cyanospiro[2.3]hexane-1-carboxylic acid involves several steps. One common method includes the reaction of spiro[2.3]hexane-1-carboxylic acid with cyanogen bromide under basic conditions. The reaction typically requires a solvent such as acetonitrile and a base like triethylamine . The reaction conditions must be carefully controlled to ensure high yield and purity of the product.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

1-Cyanospiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces amines.

Mechanism of Action

The mechanism of action of 1-Cyanospiro[2.3]hexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-Cyanospiro[2.3]hexane-1-carboxylic acid can be compared with other spirocyclic compounds, such as:

The presence of the cyano group in this compound makes it unique, as it can participate in a wider range of chemical reactions and has different biological activities compared to its analogues.

Properties

IUPAC Name

2-cyanospiro[2.3]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-5-8(6(10)11)4-7(8)2-1-3-7/h1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIJMTGMNHOMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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